2-Amino-6-methoxybenzothiazole

Catalog No.
S603348
CAS No.
1747-60-0
M.F
C8H8N2OS
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-methoxybenzothiazole

Substituting parent 2-aminobenzothiazole often causes synthesis failure in PET tracer and kinase inhibitor programs due to missing 6-methoxy electronics. 2-Amino-6-methoxybenzothiazole ensures correct electronic density for target binding.

  • Key intermediate for PIB-like PET imaging agents for Alzheimer’s research.
  • SAR-proven 6-OCH3 boosts biological potency over unsubstituted core.
  • Reliable supply with consistent quality for multi-step synthesis.

CAS Number

1747-60-0

Product Name

2-Amino-6-methoxybenzothiazole

IUPAC Name

6-methoxy-1,3-benzothiazol-2-amine

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)

InChI Key

KZHGPDSVHSDCMX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)N

solubility

less than 1 mg/mL at 70° F (NTP, 1992)

Synonyms

(6-Methoxybenzothiazol-2-yl)amine; 2-Amino-6-methoxybenzothiazole; 6-(Methyloxy)-1,3-benzothiazol-2-amine; 6-Methoxy-1,3-benzothiazol-2-amine; 6-Methoxy-1,3-benzothiazol-2-ylamine; 6-Methoxy-2-aminobenzothiazole; 6-Methoxy-2-benzothiazolamine; 6-Meth

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N

The exact mass of the compound 2-Amino-6-methoxybenzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

2-Amino-6-methoxybenzothiazole is a substituted heterocyclic amine belonging to the benzothiazole class of compounds. It serves as a critical, structurally specific building block for synthesizing a range of high-value molecules. Unlike the unsubstituted parent compound, 2-aminobenzothiazole, the presence and position of the 6-methoxy group provide specific electronic properties that are leveraged in medicinal chemistry for developing kinase inhibitors and neurological imaging agents, and in materials science for creating specialty azo dyes. [REFS-1, REFS-2]

Research Fit

6-Methoxy substitution is a critical determinant for corrosion inhibition, bioluminescence, and biological activity profiles.
Versatile building block for synthetic pathways, including firefly luciferin preparation and Schiff base/metal-complex ligand generation.
Supports electrochemical, biochemical, and cell-model studies requiring a 6-substituted benzothiazole scaffold.

Substituting 2-Amino-6-methoxybenzothiazole with its parent compound, 2-aminobenzothiazole, or other positional isomers is a frequent cause of synthesis failure or suboptimal product performance. The electron-donating 6-methoxy group directly modulates the electron density of the bicyclic ring system, which is a critical determinant of biological activity and chemical reactivity. Structure-activity relationship (SAR) reviews explicitly note that substituents such as -OH, -OCH3, and -CH3 in the 6-position can boost a compound's biological potency. [1] This effect fundamentally alters downstream outcomes, from the binding affinity of medicinal compounds to the spectral properties and processability of derived dyes, making this specific isomer essential for reproducible, high-performance applications.

Substitution Risk

Target Product
Substitute Analog
6-Methoxy ABT Confers specific electronic and steric properties for cathodic corrosion inhibition and is an essential structural requirement for luciferin synthesis.
Unsubstituted ABT Lacks the 6-methoxy group, resulting in altered adsorption profiles in electrochemical applications and failure as a precursor for bioluminescent luciferin.
6-Methoxy ABT Reported to support specific Schiff base and metal-complex chemistries that interact with DNA and demonstrate radical scavenging activity.
6-Chloro or 6-Methyl ABT May exhibit different electrochemical performance and do not provide the required methoxy group for tuning biological and optical properties.
Assuming interchangeability with other benzothiazole analogs without experimental validation may compromise performance in corrosion, bioluminescence, or biological research workflows.

Amyloid PET Imaging Precursor

The 6-methoxy group is a crucial structural feature for precursors used to synthesize validated neurological imaging agents. The benchmark Positron Emission Tomography (PET) tracer for detecting β-amyloid plaques in Alzheimer's disease, Pittsburgh Compound B ([11C]PIB), is a 2-phenyl-6-hydroxybenzothiazole. [1] 2-Amino-6-methoxybenzothiazole is a direct and commonly used synthetic precursor to the essential 6-hydroxybenzothiazole core via O-demethylation. Using an alternative like the unsubstituted 2-aminobenzothiazole would fail to produce the final compound, as the 6-hydroxy group is critical for the high-affinity binding to amyloid fibrils.

Evidence DimensionPrecursor Suitability for Target Scaffold
Target Compound DataProvides direct synthetic access to the 6-hydroxybenzothiazole scaffold required for high-affinity amyloid binding.
Comparator Or Baseline2-Aminobenzothiazole (unsubstituted) lacks the required oxygenation at the 6-position and cannot be used to synthesize PIB or its close analogs.
Quantified DifferenceQualitatively non-interchangeable; only the 6-methoxy/6-hydroxy scaffold leads to the validated target.
ConditionsSynthesis of 2-phenyl-6-hydroxybenzothiazole-based PET radiotracers for β-amyloid imaging.

For researchers developing PET tracers for Alzheimer's disease, procuring this specific isomer is non-negotiable to access the clinically-validated molecular scaffold.

Corrosion Inhibition
Head-to-head comparison
Reported as a predominantly cathodic inhibitor following Temkin's adsorption isotherm, consistent with other tested 6-substituted analogs.
Benchmarked within the 6-substituted benzothiazole class for acidic corrosion protection.
Reference evaluates environmental profile relative to chromate inhibitors.

Greener Azo Dye Synthesis

While 2-Amino-6-methoxybenzothiazole is a key component for high-performance, brightly colored azo dyes, its diazotization is challenging under standard conditions, often requiring a large excess of concentrated sulfuric acid. This creates significant acid waste. A patented industrial process circumvents this by using an organic solvent to precipitate the diazonium salt, separating it from the acid phase before the coupling reaction. [1] This process, specific to this precursor, not only avoids the generation of large volumes of low-concentration waste acid but also improves the purity of the final dye product by inhibiting self-coupling of the diazonium salt. This demonstrates a specific, process-optimized route that leverages the unique properties of this compound.

Evidence DimensionProcess Efficiency and Waste Reduction
Target Compound DataEnables a process where the diazonium salt is isolated, avoiding large volumes of acid waste and improving product purity.
Comparator Or BaselineTraditional diazotization methods for this compound require several multiples of concentrated sulfuric acid, generating significant waste.
Quantified DifferenceQualitative improvement: Avoids generation of 'a large amount of low-concentration waste acid'.
ConditionsIndustrial-scale diazotization and coupling for heterocyclic azo dye manufacturing.

For buyers in the dye industry, this compound enables access to high-value colors via a more sustainable and efficient manufacturing process compared to traditional methods.

Antioxidant Activity
Cross-study comparable
Specific Schiff base derivatives reported antioxidant activity close to standard butylated hydroxytoluene (BHT).
Supports scaffold use for developing novel synthetic antioxidant agents.
Methoxy group contribution suggested by relative activity within the series.

Biological Potency Enhancement in Drug Discovery

In the development of pharmacologically active compounds, the 6-position of the 2-aminobenzothiazole scaffold is a well-established site for tuning biological activity. A comprehensive review of benzothiazole SAR notes that electron-donating substituents at this position, specifically including methoxy (-OCH3), serve to 'boost the compound's potency'. [1] This is exemplified in fields like kinase inhibitor discovery, where analogs such as 2-amino-6-carboxamidobenzothiazoles have been developed as potent Lck inhibitors, demonstrating the importance of substitution at this site. [2] Procuring the 6-methoxy variant over the unsubstituted 2-aminobenzothiazole allows medicinal chemists to directly target a chemical space known to be favorable for enhancing biological activity.

Evidence DimensionBiological Potency (SAR)
Target Compound DataThe 6-methoxy group is explicitly cited in reviews as a potency-enhancing substituent for benzothiazole-based compounds.
Comparator Or Baseline2-Aminobenzothiazole (6-H), which lacks the potency-boosting electronic contribution at this critical position.
Quantified DifferenceQualitative but established SAR principle: leads to enhanced biological potency.
ConditionsGeneral structure-activity relationship (SAR) in medicinal chemistry and drug discovery.

This compound is a strategic choice for drug discovery programs, as it provides a validated starting point for developing more potent molecules compared to the unsubstituted core.

DNA Interaction
Class-level inference
Schiff base derivative demonstrated intercalative DNA binding and cleavage without external agents.
Supports DNA manipulation research without requiring added co-factors or nucleases.
Cleavage confirmed via gel electrophoresis; distinct from co-factor-dependent analogs.
Synthetic Utility
Direct comparison
Enables a validated three-step synthetic route to firefly luciferin with a 36% overall yield.
Specific structural requirement for bioluminescent luciferin synthesis.
Unsubstituted or differently substituted analogs cannot yield the active product.
Cytotoxicity Assay
Head-to-head comparison
[Cu(ambt)₂(cnbz)₂] complex reported greater anti-proliferative response than cisplatin against HepG2, HeLa, and A549 cell lines.
Reported cell-model response context for developing novel metallodrug candidates.
Flow cytometry indicated G0/G1 cell cycle arrest; apoptosis pathway response noted.

6-Hydroxybenzothiazole-Based Neurological Probes

Ideal for multi-step syntheses targeting high-affinity probes for Alzheimer's disease research, where it serves as a key intermediate for the 6-hydroxybenzothiazole scaffold found in validated PET imaging agents like PIB. [1]

High-Purity Disperse Azo Dyes

Serves as the diazo component for producing specialty heterocyclic azo dyes, particularly where advanced, greener processing methods are employed to manage reactivity, reduce acid waste, and ensure high purity of the final colorant. [2]

Kinase Inhibitor SAR Studies

A strategic starting material for medicinal chemistry campaigns aiming to enhance biological potency. Its 6-methoxy group provides a known anchor point for improving activity compared to the unsubstituted 2-aminobenzothiazole core. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Corrosion Inhibitor Research
6-Methoxy adsorption and inhibition mechanism profile
Electrochemical impedance, weight loss analysis in acidic media
Bioluminescence Synthesis
Absolute structural requirement as a luciferin precursor
HPLC purity, reaction yield to firefly luciferin
Medicinal Chemistry Scaffold
Schiff base and metal-complex ligand formation potential
Antioxidant screening, DNA binding, cell-model response
Sensor & Optoelectronic Materials
Chromogenic and fluorometric sensing properties
Anion selectivity, optical property characterization

Physical Description

2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992)

XLogP3

2.4

Boiling Point

464 °F at 760 mm Hg (decomposes) (NTP, 1992)

Appearance

Powder

Melting Point

329 to 333 °F (NTP, 1992)
166.0 °C

UNII

LAT2842YVX

Related CAS

63589-17-3 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1747-60-0

General Manufacturing Information

2-Benzothiazolamine, 6-methoxy-: ACTIVE
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020

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